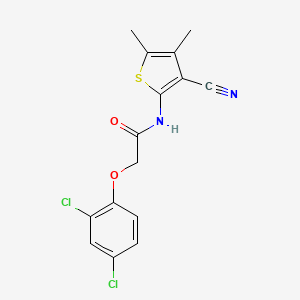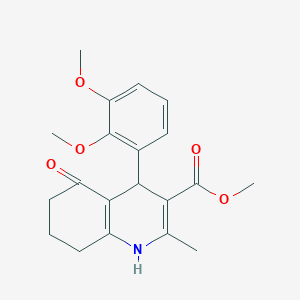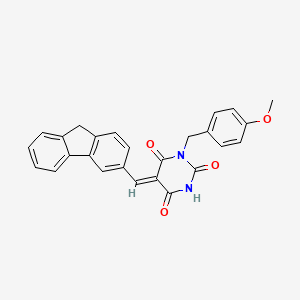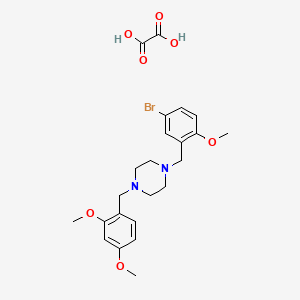![molecular formula C21H28N4O4 B5083930 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-702 and is a selective inhibitor of the enzyme adenosine kinase.
Mécanisme D'action
ABT-702 works by selectively inhibiting the adenosine kinase enzyme, which is responsible for the breakdown of adenosine. Adenosine is a signaling molecule that plays a crucial role in various physiological processes such as sleep, inflammation, and immune response. By blocking the adenosine kinase enzyme, ABT-702 increases the levels of adenosine in the body, which can have various therapeutic effects.
Biochemical and Physiological Effects:
ABT-702 has been shown to have various biochemical and physiological effects in different disease models. In cancer, ABT-702 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, ABT-702 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders such as epilepsy, ABT-702 has been shown to reduce seizures by increasing the levels of adenosine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-702 has several advantages for lab experiments, including its selectivity for the adenosine kinase enzyme, its ability to increase the levels of adenosine, and its potential therapeutic applications in various diseases. However, there are also some limitations to using ABT-702 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on ABT-702, including exploring its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more selective and potent inhibitors of adenosine kinase could lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of ABT-702 involves the reaction of 4-methoxybenzoic acid with acetic anhydride to form 4-methoxyacetophenone. This intermediate is then reacted with piperidine and acetic anhydride to form 1-acetyl-4-piperidinone. The final step involves the reaction of 1-acetyl-4-piperidinone with 3-(1H-pyrazol-1-yl)propylamine to form ABT-702.
Applications De Recherche Scientifique
ABT-702 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, ABT-702 has shown promising results in inhibiting the growth of cancer cells by blocking the adenosine kinase enzyme. In inflammation, ABT-702 has been shown to reduce inflammation by blocking the production of adenosine. In neurological disorders such as epilepsy, ABT-702 has been shown to reduce seizures by increasing the levels of adenosine in the brain.
Propriétés
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(3-pyrazol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-16(26)24-13-7-18(8-14-24)29-20-15-17(5-6-19(20)28-2)21(27)22-9-3-11-25-12-4-10-23-25/h4-6,10,12,15,18H,3,7-9,11,13-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKDRDXHMGTIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCCN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5083852.png)
![2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5083854.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5083858.png)
![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)


![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)


![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)